4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol
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Overview
Description
4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with a benzene derivative containing two hydroxyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like acetyl chloride or benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-amine: A precursor in the synthesis of the target compound.
Benzene-1,3-diol: A benzene derivative with two hydroxyl groups, used as a starting material.
Imidazole derivatives: Compounds with similar heterocyclic structures and potential biological activities
Uniqueness
4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is unique due to its combination of a pyrazole ring and a benzene ring with hydroxyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-[[(1-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H13N3O2/c1-14-7-9(6-13-14)12-5-8-2-3-10(15)4-11(8)16/h2-4,6-7,12,15-16H,5H2,1H3 |
InChI Key |
ACVYEIXCEUKVJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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